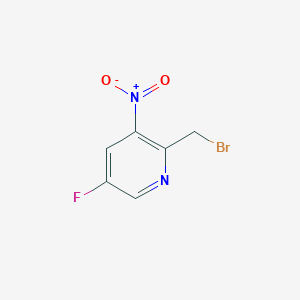
2-(Bromomethyl)-5-fluoro-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-5-fluoro-3-nitropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromomethyl, fluoro, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-fluoro-3-nitropyridine typically involves the bromination of a suitable precursor. One common method involves the reaction of 5-fluoro-3-nitropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. For example, the bromination reaction can be carried out in a flow reactor where the reactants are continuously mixed and reacted under controlled conditions . This method offers advantages in terms of scalability and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-5-fluoro-3-nitropyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with iron powder in acidic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 2-(aminomethyl)-5-fluoro-3-nitropyridine.
Oxidation: Formation of 2-(carboxymethyl)-5-fluoro-3-nitropyridine.
Applications De Recherche Scientifique
2-(Bromomethyl)-5-fluoro-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-5-fluoro-3-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: Contains a bromomethyl group attached to a dioxolane ring.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety.
2-(Bromomethyl)phenylmethanone: Contains a bromomethyl group attached to a phenyl ring with additional substituents .
Uniqueness
2-(Bromomethyl)-5-fluoro-3-nitropyridine is unique due to the presence of both electron-withdrawing (nitro and fluoro) and electron-donating (bromomethyl) groups on the pyridine ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable intermediate in various synthetic and research applications.
Propriétés
Formule moléculaire |
C6H4BrFN2O2 |
|---|---|
Poids moléculaire |
235.01 g/mol |
Nom IUPAC |
2-(bromomethyl)-5-fluoro-3-nitropyridine |
InChI |
InChI=1S/C6H4BrFN2O2/c7-2-5-6(10(11)12)1-4(8)3-9-5/h1,3H,2H2 |
Clé InChI |
YHQVBSLNRLRKAL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1[N+](=O)[O-])CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B13667622.png)
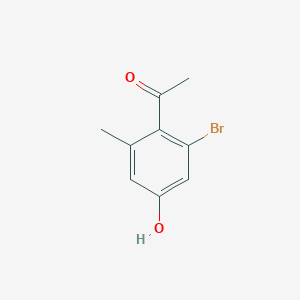
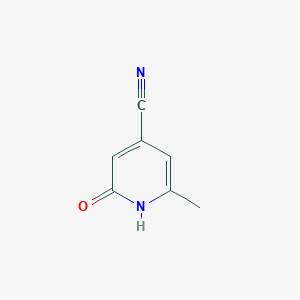


![3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13667661.png)

![4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile](/img/structure/B13667671.png)
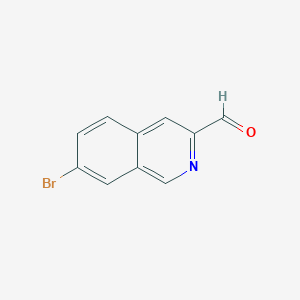

![Methyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13667682.png)
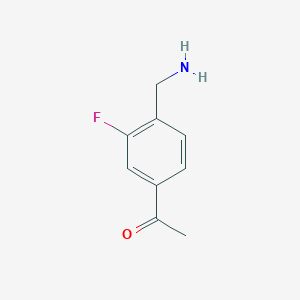
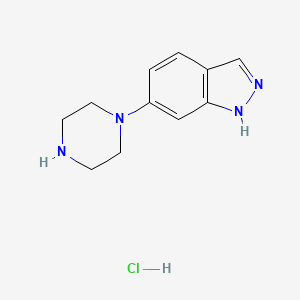
![3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13667710.png)
